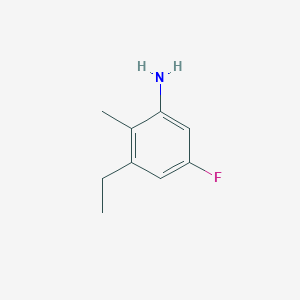

3-Ethyl-5-fluoro-2-methylaniline

Description

3-Ethyl-5-fluoro-2-methylaniline is a fluorinated aromatic amine with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol. It features a fluorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 2-position of the aniline ring.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-ethyl-5-fluoro-2-methylaniline |

InChI |

InChI=1S/C9H12FN/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3,11H2,1-2H3 |

InChI Key |

OYLUEFBPFSMQOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)F)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-2-methylaniline can be achieved through several methods:

Nitration and Reduction: One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group.

Direct Substitution: Another method is the direct nucleophilic substitution of haloarenes at high temperatures.

Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides.

Industrial Production Methods

In industrial settings, the production of 3-Ethyl-5-fluoro-2-methylaniline often involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

3-Ethyl-5-fluoro-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, but the ethyl and methyl groups (electron-donating) partially counteract this, directing electrophilic attacks to specific positions .

Spectroscopic and Structural Comparisons

A study on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent positions alter hydrogen-bonding networks and molecular packing. For instance:

- Nitro-Fluoro Isomers : The 5-nitro-2-fluoro derivative exhibits stronger intermolecular interactions due to optimal alignment of nitro and fluorine groups, while the 2-nitro-5-fluoro isomer shows distorted packing .

- Relevance to Target Compound : The ethyl group in 3-ethyl-5-fluoro-2-methylaniline may similarly influence crystal packing or ligand-receptor interactions in biological systems, though direct data are lacking.

Biological Activity

3-Ethyl-5-fluoro-2-methylaniline is an aromatic amine with potential applications in various fields, including pharmaceuticals and agrochemicals. This compound exhibits notable biological activities, which are critical for its application in medicinal chemistry and toxicology. This article provides an overview of its biological activity, including mechanisms of action, toxicity studies, and comparative analysis with related compounds.

Chemical Structure and Properties

3-Ethyl-5-fluoro-2-methylaniline has the following chemical structure:

- Molecular Formula : C9H12FN

- CAS Number : 2385141-47-7

The presence of the ethyl and fluoro groups significantly influences the compound's reactivity and biological interactions.

The biological activity of 3-Ethyl-5-fluoro-2-methylaniline primarily involves its interaction with various biological targets, such as enzymes and receptors. The fluoro group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Toxicological Profile

Toxicity studies reveal that 3-Ethyl-5-fluoro-2-methylaniline exhibits varying degrees of toxicity depending on exposure levels.

Findings from Toxicity Studies:

- Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin, indicating a need for caution during handling (PubChem) .

- Chronic Effects : Long-term exposure studies suggest potential impacts on liver function and metabolic processes, similar to other fluoroanilines (WIPM) .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3-Ethyl-5-fluoro-2-methylaniline, it is useful to compare it with structurally related compounds:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Fluoroaniline | C7H8FN | Moderate toxicity; enzyme interactions |

| 4-Fluoroaniline | C7H8FN | Higher acute toxicity; receptor modulation |

| 2-Methylaniline | C7H9N | Lower toxicity; basic amine properties |

Case Studies

- Metabonomic Assessment : A study examining the effects of fluoroanilines on model organisms demonstrated significant metabolic changes associated with exposure to 3-Ethyl-5-fluoro-2-methylaniline. Using NMR spectroscopy, researchers observed alterations in metabolite profiles that indicate potential biomarkers for toxicity .

- Pharmacological Research : In a pharmacological context, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines. Preliminary results indicate that modifications to the ethyl and fluoro groups can enhance cytotoxicity against certain tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.